

An In-depth Technical Guide to 4-hydroxybutyraldehyde dimethyl acetal

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Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

Cat. No.: B050898

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Synonyms: **4,4-dimethoxybutan-1-ol** CAS Number: 23068-87-3

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-hydroxybutyraldehyde dimethyl acetal, also known as **4,4-dimethoxybutan-1-ol**. This bifunctional molecule, featuring both a primary alcohol and a protected aldehyde in the form of a dimethyl acetal, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-hydroxybutyraldehyde dimethyl acetal.

Property	Value
Molecular Formula	C ₆ H ₁₄ O ₃
Molecular Weight	134.17 g/mol
Boiling Point	180.9 °C at 760 mmHg
Density	0.97 g/cm ³
Refractive Index	1.418
Flash Point	63.2 °C
pKa	15.14±0.10 (Predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-hydroxybutyraldehyde dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the two methoxy groups around 3.3-3.5 ppm. The protons on the butane backbone appear as a series of multiplets, and the hydroxyl proton presents as a broad singlet, with its chemical shift being dependent on solvent and concentration.[\[1\]](#)
- ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the two equivalent methoxy carbons, the acetal carbon, and the carbons of the butanol chain.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4,4-dimethoxybutan-1-ol** displays characteristic absorption bands for its functional groups. A broad and strong band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Strong bands in the 1050–1150 cm⁻¹ range are indicative of the C-O stretching vibrations of the alcohol and acetal functionalities.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M^+) may be observed. Common fragmentation pathways for alcohols include the loss of a water molecule ($M-18$). Acetals can fragment through cleavage of the C-C bond adjacent to the acetal group or loss of an alkoxy group.^[1]

Synthesis of 4-hydroxybutyraldehyde dimethyl acetal

There are two primary synthetic routes to **4,4-dimethoxybutan-1-ol**, both of which are outlined below.

Experimental Protocols

1. Reduction of 4,4-dimethoxybutanal

This method involves the chemoselective reduction of the aldehyde functionality of 4,4-dimethoxybutanal to a primary alcohol.

- Reaction Scheme:
- Detailed Methodology:
 - Dissolve 4,4-dimethoxybutanal in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.^[1]
 - Cool the solution in an ice bath.
 - Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The reaction is typically exothermic.^[2]
 - After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.^[1]
 - Quench the reaction by the slow addition of water or a dilute acid solution.

- Perform a work-up by extracting the product into an organic solvent like diethyl ether or dichloromethane.[2][3]
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]
- Purify the crude **4,4-dimethoxybutan-1-ol** by distillation or column chromatography.

2. Acid-Catalyzed Acetalization of 4-hydroxybutanal

This approach involves the protection of the aldehyde group of 4-hydroxybutanal as a dimethyl acetal using methanol in the presence of an acid catalyst.

- Reaction Scheme:
- Detailed Methodology:
 - Dissolve 4-hydroxybutanal in an excess of anhydrous methanol.[1]
 - Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[4]
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.[1]
 - Once the reaction is complete, neutralize the acid catalyst with a weak base, such as sodium bicarbonate.[4]
 - Remove the excess methanol under reduced pressure.
 - Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
 - Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the solvent to obtain the crude product.
 - Purify by distillation or column chromatography.

Chemical Reactivity and Applications

The bifunctional nature of **4,4-dimethoxybutan-1-ol**, possessing both a nucleophilic hydroxyl group and a latent electrophilic aldehyde, makes it a versatile intermediate in organic synthesis.^[1]

Key Reactions

- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde (4,4-dimethoxybutanal) or carboxylic acid (4,4-dimethoxybutanoic acid) using standard oxidizing agents.^[1]
- **Esterification:** The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters.^[1]
- **Etherification:** The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.
- **Deprotection of the Acetal:** The dimethyl acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.^[1]

Applications in Research and Drug Development

4,4-dimethoxybutan-1-ol serves as a valuable building block in the synthesis of a variety of complex molecules.

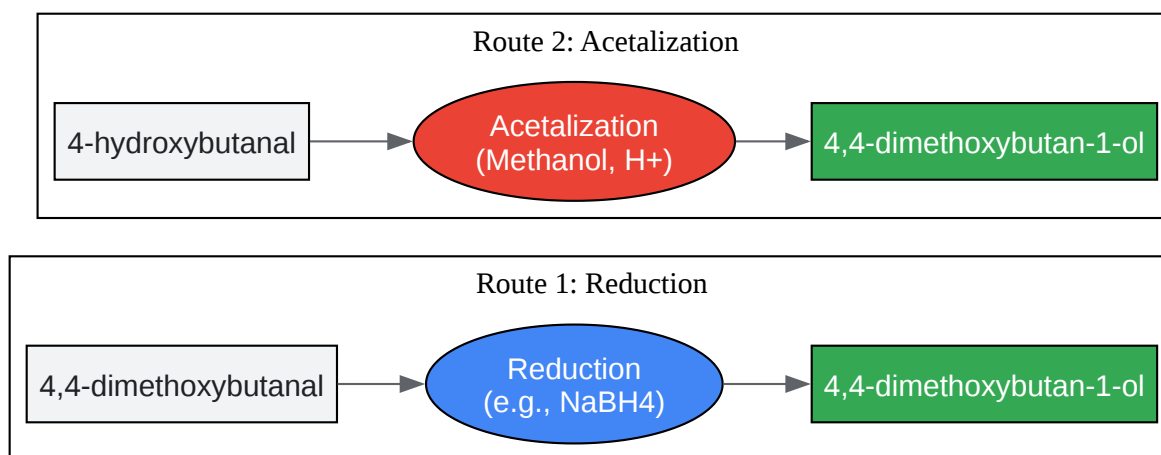
- **Medicinal Chemistry:** It is an important intermediate in the development of new therapeutic agents. Its structure provides a scaffold that can be elaborated at both ends to create diverse molecular architectures for biological screening.^[1] It is a precursor for the synthesis of tetrahydropyrans and hydropyranooxepans, which are significant motifs in many natural products and synthetic drugs.^[1]
- **Agrochemicals:** The ketone derivative, 4,4-dimethoxy-2-butanone, which can be synthesized from **4,4-dimethoxybutan-1-ol** via oxidation, is a key intermediate in the production of certain agrochemicals, including herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.^[1]

- Flavor and Fragrance Industry: This compound and its derivatives are used as precursors in the synthesis of aroma compounds.[1]

Signaling Pathways and Biological Activity

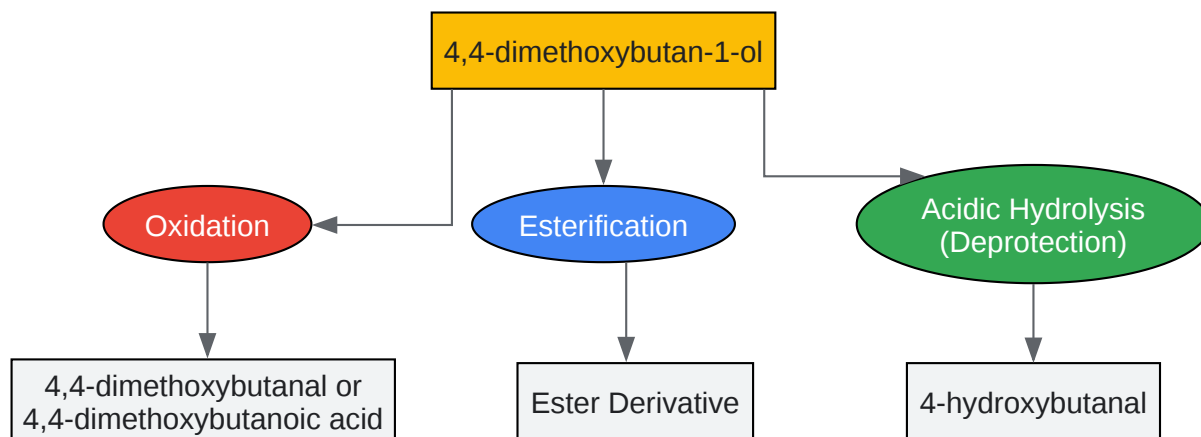
Currently, there is no available information in the scientific literature to suggest that 4-hydroxybutyraldehyde dimethyl acetal is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of biologically active molecules.

Visualizations



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Caption: Synthetic routes to **4,4-dimethoxybutan-1-ol**.



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Caption: Key reactions of **4,4-dimethoxybutan-1-ol**.

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